Methyl 9-(carboxyoxy)heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(carboxyoxy)heptadecanoate is an organic compound with the molecular formula C19H36O5 It is a methyl ester derivative of heptadecanoic acid, featuring a carboxyoxy group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-(carboxyoxy)heptadecanoate can be synthesized through esterification reactions. One common method involves the reaction of heptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(carboxyoxy)heptadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Heptadecanoic acid derivatives.
Reduction: Alcohol derivatives of heptadecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 9-(carboxyoxy)heptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl 9-(carboxyoxy)heptadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into biological membranes, affecting their fluidity and function. The compound may also serve as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl heptadecanoate: A simpler ester of heptadecanoic acid without the carboxyoxy group.
Methyl 9-(hydroxy)heptadecanoate: Similar structure but with a hydroxy group instead of a carboxyoxy group.
Methyl 9-(oxo)heptadecanoate: Contains an oxo group at the 9th position.
Uniqueness
Methyl 9-(carboxyoxy)heptadecanoate is unique due to the presence of the carboxyoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for specific interactions and reactions that are not possible with simpler esters or derivatives.
Properties
CAS No. |
389575-01-3 |
---|---|
Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
methyl 9-carboxyoxyheptadecanoate |
InChI |
InChI=1S/C19H36O5/c1-3-4-5-6-8-11-14-17(24-19(21)22)15-12-9-7-10-13-16-18(20)23-2/h17H,3-16H2,1-2H3,(H,21,22) |
InChI Key |
KKBUKMUAQNUYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC(=O)OC)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.